![molecular formula C26H29N3O B5693761 N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, also known as BBMP, is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. BBMP is a piperazine derivative that exhibits a unique combination of molecular properties, including high solubility and bioavailability, making it an attractive candidate for drug development. In
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. This compound has also been shown to exhibit neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has several advantages as a compound for lab experiments. It exhibits high solubility and bioavailability, making it easy to administer to cells or animals. Additionally, this compound has been shown to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be investigated further for its potential as an anticancer agent, particularly in combination with other drugs. Finally, the mechanism of action of this compound could be further elucidated, potentially leading to the development of more potent and selective compounds.
Métodos De Síntesis
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine can be synthesized using a variety of methods, including the condensation reaction between 4-(4-methylbenzyl)-1-piperazine and 4-(benzyloxy)benzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. Additionally, this compound has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-22-7-9-24(10-8-22)20-28-15-17-29(18-16-28)27-19-23-11-13-26(14-12-23)30-21-25-5-3-2-4-6-25/h2-14,19H,15-18,20-21H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWCVYJOOBVJY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
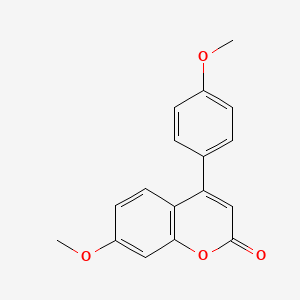
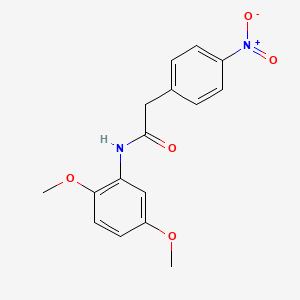
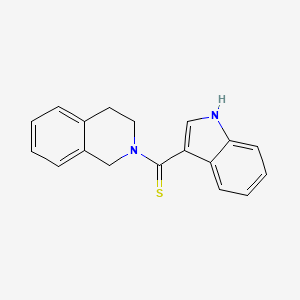
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
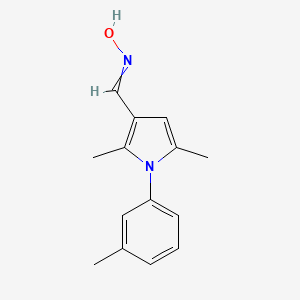

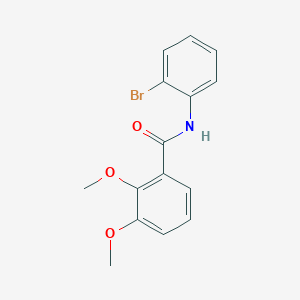
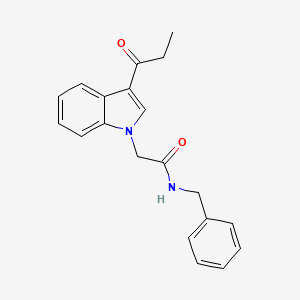
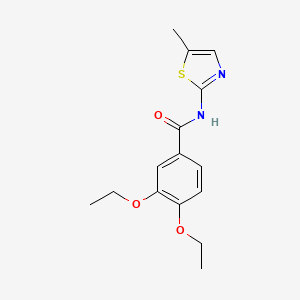
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)